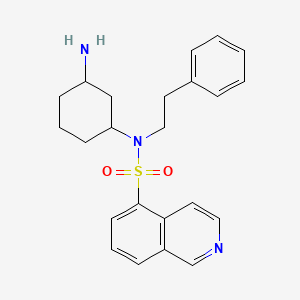

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Description

Properties

CAS No. |

651307-57-2 |

|---|---|

Molecular Formula |

C23H27N3O2S |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2 |

InChI Key |

SBFLDFPKCPTLJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Formation

Reagents and Conditions:

Isoquinoline is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the 5-position of the isoquinoline ring.Reaction Monitoring:

The reaction progress is monitored by TLC and confirmed by IR spectroscopy showing the characteristic S=O and S–Cl stretching vibrations.

Amination to Form Sulfonamide

Sequential or One-Pot Amination:

The sulfonyl chloride intermediate is reacted with 3-aminocyclohexylamine and 2-phenylethylamine. The order of addition and stoichiometry are critical to ensure selective mono-substitution and avoid over-substitution.Catalysts and Solvents:

Common solvents include dichloromethane or tetrahydrofuran (THF). Bases such as triethylamine or pyridine are used to neutralize the HCl generated during the reaction.Temperature and Time:

Reactions are typically carried out at 0–25 °C to control reactivity and minimize side reactions, with reaction times ranging from 2 to 24 hours depending on scale and conditions.

Data Table: Summary of Preparation Parameters

Research Findings and Considerations

Reaction Selectivity:

The presence of two different amine groups requires precise control of reaction conditions to achieve selective sulfonamide formation without cross-reactivity or polymerization.Environmental and Safety Aspects:

Traditional sulfonyl chloride methods involve corrosive reagents and generate HCl; newer oxidative coupling methods offer greener alternatives with less hazardous by-products.Scalability:

Multi-step synthesis with purification steps can be scaled up with optimization of solvent use and reaction times, as demonstrated in related sulfonamide syntheses.Functional Group Tolerance: The isoquinoline core and amine substituents are sensitive to harsh conditions; mild reaction conditions and choice of catalysts are critical to maintain structural integrity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinoline derivatives

Scientific Research Applications

N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Key Findings from Comparative Studies

Potency and Selectivity :

- H-89 demonstrates superior PKA inhibition (IC₅₀ ~ 48 nM) compared to H-9 (IC₅₀ ~ 1.2 µM) due to its 4-bromocinnamyl group, which enhances hydrophobic interactions with the kinase ATP-binding pocket .

- The target compound’s cyclohexylamine group may improve selectivity for kinases with larger binding cavities, though empirical data is lacking.

Impact of N-Methylation :

- Methylation of the sulfonamide nitrogen in H-9 and H-89 (yielding compounds 4 and 5 ) retains ~90% of their original potency, indicating tolerance for bulky substituents at this position . This supports the feasibility of modifying the target compound’s sulfonamide group for radiolabeling or pharmacokinetic optimization.

However, excessive lipophilicity may reduce aqueous solubility . Thiophene-substituted analogs (e.g., ’s compound) exhibit lower logP than phenyl derivatives, balancing solubility and membrane permeability .

Safety and Handling :

- Thiophene-containing derivatives require precautions against heat and ignition sources (P210), whereas phenyl analogs like the target compound may necessitate measures to address higher volatility or oxidative stability .

Biological Activity

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline core substituted with a sulfonamide group, which is known for its role in various biological activities. The structure can be represented as follows:

Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This inhibition leads to a depletion of folate levels, ultimately affecting nucleic acid synthesis and bacterial growth. The specific mechanism of this compound may also involve interactions with other biological targets, such as enzymes or receptors involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit varying degrees of antimicrobial activity. In studies assessing the antimicrobial properties of related compounds, it was noted that many sulfonamide derivatives showed moderate activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against common pathogens, with minimum inhibitory concentrations (MICs) often exceeding 100 μM for significant activity .

Antioxidant Activity

Antioxidant properties have also been investigated for sulfonamide derivatives. Studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives possess moderate antioxidant activity. For example, related compounds showed IC50 values ranging from 0.66 to 1.75 mM, indicating their potential to scavenge free radicals effectively .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. The results suggested that structural modifications significantly impact their antimicrobial and antioxidant activities .

- Comparative Analysis : In a comparative study of sulfonamides, the compound demonstrated promising results in antioxidant assays but limited antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (MIC μM) | DPPH IC50 (mM) | Notes |

|---|---|---|---|

| This compound | >100 | 0.66 - 1.75 | Moderate antioxidant activity |

| Compound A | 50 | 0.81 | Effective against S. aureus |

| Compound B | 120 | 1.23 | Effective against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.